5-Bromo-3-chloropyrazin-2(1H)-one
Overview
Description
“5-Bromo-3-chloropyrazin-2(1H)-one” is an organic compound with the molecular formula C4H3BrClN3. It is a solid substance, typically appearing as a white crystal or powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” typically involves the use of N-Bromosuccinimide in chloroform under an inert atmosphere. The mixture is heated at reflux for 16 hours. The solution is then cooled and washed with water. The organic layer is filtered through Celite and concentrated to give the product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazinone ring substituted with bromine and chlorine atoms. The molecular weight of the compound is 208.45 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.960, a melting point of 128℃, and a boiling point of 271℃. It has a vapor pressure of 0.007mmHg at 25°C. The compound is soluble in some organic solvents such as ethanol and dimethyl sulfoxide, but it is insoluble in water .Scientific Research Applications
Synthesis and Biological Activities
A range of novel compounds derived from 5-Bromo-3-chloropyrazin-2(1H)-one have been synthesized for various purposes:
Insecticidal and Fungicidal Activities : Compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, synthesized from pyrazole carbonyl chloride, demonstrated significant insecticidal and fungicidal activities. This includes effectiveness against oriental armyworm and various fungi (Zhu et al., 2014).
Chemical Transformations for Specific Derivatives : Studies on the transformation of 6-bromomethylpyrazin-2(1H)-ones with methoxide have led to the creation of specific piperazine-2,5-diones and pyrazin-2(1H)-ones, highlighting the chemical versatility of derivatives of this compound (Buysens et al., 1996).
Crystal Structure and Antiviral Activities : The crystal structure of certain derivatives has been analyzed, revealing their potential in antiviral applications against tobacco mosaic virus (Li et al., 2015).
Investigations into Cycloaddition Reactions : Computational and experimental studies have been conducted to understand the cycloaddition reactions of related compounds, providing insights into the reactivity and selectivity of these reactions (Afarinkia et al., 2003).
Molecular Docking and Spectral Investigations : The synthesis and characterization of related compounds have been accompanied by molecular docking studies, highlighting their potential in addressing non-small cell lung cancer and other diseases (Sathish et al., 2018).
Regioselective Heterocyclization : New methodologies have been developed for the synthesis of 3-substituted 1-methyl(5-halo)pyrazoles, revealing the potential of this compound derivatives in chemical synthesis (Levkovskaya et al., 2002).
Synthesis of Novel Derivatives with Insecticidal Activity : The synthesis of novel derivatives has been explored for their insecticidal activities, with some showing high effectiveness against specific pests (Zhang et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-3-chloro-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPTWKVUAKJWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298962 | |
Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-17-9 | |
Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21943-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-2(1H)-pyrazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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